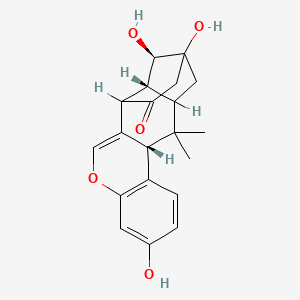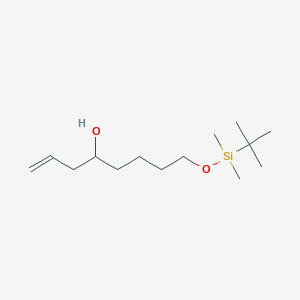
enniatin K1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enniatin K1 is a cyclodepsipeptide, a class of compounds characterized by alternating residues of amino acids and hydroxy acids. It is produced by certain species of the Fusarium fungus. Enniatins, including this compound, are known for their ionophoric properties, which allow them to transport ions across cell membranes. This compound has garnered interest due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enniatin K1 is synthesized through a nonribosomal peptide synthetase (NRPS) pathway. The enzyme enniatin synthetase catalyzes the formation of the cyclodepsipeptide structure by linking N-methyl amino acids and hydroxy acids in an alternating sequence. The synthesis involves the activation of amino acids by adenylation, followed by thiolation and condensation reactions .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Fusarium species under controlled conditions. The fungus is grown in a nutrient-rich medium, and the this compound is extracted from the culture using organic solvents. The compound is then purified through chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Enniatin K1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the carbonyl groups within the molecule.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of different enniatin analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted enniatin derivatives, each with distinct biological activities .
Scientific Research Applications
Enniatin K1 has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound to study ionophoric properties and membrane transport mechanisms.
Biology: It serves as a tool to investigate the biological effects of ionophores on cellular processes.
Medicine: this compound exhibits cytotoxic activity against cancer cells, making it a potential candidate for anticancer drug development.
Mechanism of Action
Enniatin K1 exerts its effects primarily through its ionophoric properties. It forms complexes with metal ions, facilitating their transport across cell membranes. This disrupts ion gradients and affects cellular processes such as mitochondrial function and calcium homeostasis. The compound also interacts with the mitochondrial permeability transition pore, leading to changes in mitochondrial membrane potential and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Enniatin A: Another cyclodepsipeptide with similar ionophoric properties.
Enniatin B: Known for its potent cytotoxic activity.
Beauvericin: A structurally related compound with similar biological activities.
Uniqueness of Enniatin K1: this compound is unique due to its specific amino acid composition and the resulting biological activities. Its distinct structure allows for specific interactions with cellular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3-ethyl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N3O9/c1-15-21-30(39)42-25(19(8)9)28(37)34(13)23(17(4)5)32(41)44-26(20(10)11)29(38)35(14)22(16(2)3)31(40)43-24(18(6)7)27(36)33(21)12/h16-26H,15H2,1-14H3/t21-,22-,23-,24+,25+,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLNKVVWOKWVJB-LZNKSJHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017977 |
Source


|
| Record name | Enniatin K1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716318-00-2 |
Source


|
| Record name | Enniatin K1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B1145289.png)

![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridy](/img/new.no-structure.jpg)


![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)
